REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].Cl.[C:11]([NH:15][NH2:16])([CH3:14])([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[NH2:6][C:5]1[N:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[N:16]=[C:3]([C:2]([CH3:9])([CH3:8])[CH3:1])[CH:4]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the filtrate
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
WASH
|
Details
|
The organic phase washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a small volume of ether
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with an equal volume of hexanes
|
Type
|
CUSTOM
|
Details
|
the volume of the solution was reduced by one half by evaporation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The white solid which precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C(C)(C)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |